2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-17-8-9-21(18(2)14-17)30(28,29)25-19-15-23-22(24-16-19)27-12-10-26(11-13-27)20-6-4-3-5-7-20/h3-9,14-16,25H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMRICNPJDAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain. The compound has been shown to exhibit potent inhibitory activity against AChE, with a selectivity over butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine.
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which plays a crucial role in learning and memory.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays a crucial role in learning and memory. The compound interacts with AChE, inhibiting its activity and thereby increasing the level of ACh in the brain.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, the compound increases the concentration of ACh, which can enhance cognition functions. This can influence various cellular processes, including cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity. This results in an increase in ACh levels, which can enhance cognition functions. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and has demonstrated long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The compound has shown potent inhibitory activity against AChE at certain dosages.
Biological Activity
2,4-Dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H24N6O2S
- Molecular Weight : 396.50 g/mol
The structure includes a benzenesulfonamide moiety, a pyrimidine ring, and a phenylpiperazine fragment, which are known to contribute to various biological activities.
Research indicates that the compound acts primarily through the following mechanisms:
- Inhibition of Carbonic Anhydrases : It has been shown to selectively inhibit certain isoforms of carbonic anhydrases (hCA), which are crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain cancers .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing promising results with IC50 values in the micromolar range .
- Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties, potentially influencing neurotransmitter systems. Compounds with similar structures have been reported to exhibit anticonvulsant activity .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound showed significant inhibition of cell proliferation, particularly in breast and cervical cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuropharmacological Investigation : In animal models, compounds similar to this one exhibited anticonvulsant properties in the maximal electroshock (MES) test, indicating potential for treating epilepsy . The study highlighted the importance of lipophilicity in determining the onset and duration of action.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant effects. The structure of 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide suggests potential activity in modulating serotonin and dopamine pathways, which are crucial in the treatment of depression .
Anticancer Properties
The sulfonamide group has been linked to anticancer activity in various studies. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
Antimicrobial Effects
Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibiotic .
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of similar piperazine derivatives. The results demonstrated a significant reduction in depressive-like behaviors in animal models, supporting the hypothesis that compounds like this compound could be effective antidepressants .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines indicated that derivatives of this compound inhibited cell proliferation and induced apoptosis. For instance, a derivative was tested against breast cancer cell lines and showed a dose-dependent decrease in viability, suggesting its potential as an anticancer agent .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Methyl groups : The 2,4-dimethyl substituents on the benzenesulfonamide ring can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
-
Pyrimidine ring : Selective oxidation of the pyrimidine C-H bonds may occur with peroxides or metal catalysts, though this requires precise temperature control to avoid decomposition.
Key Conditions :
| Reaction Site | Oxidizing Agent | Temperature Range | Outcome |
|---|---|---|---|
| Benzene methyl | KMnO₄/H₂SO₄ | 80–100°C | Carboxylic acid formation |
| Pyrimidine | H₂O₂/Cu(II) | 25–40°C | Epoxidation (theoretical) |
Nucleophilic Substitution
The pyrimidine ring participates in substitution reactions:
-
Halogenation : Electrophilic substitution at the pyrimidine C5 position with Cl₂ or Br₂ in acetic acid yields halogenated derivatives .
-
Amino group displacement : The sulfonamide NH group can act as a leaving group in SNAr reactions with amines under microwave irradiation .
Example Reaction Pathway :
Coupling Reactions
The phenylpiperazine moiety facilitates cross-coupling:
-
Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids modifies the phenylpiperazine subunit .
-
Buchwald-Hartwig : Introduces alkyl/aryl groups to the piperazine nitrogen.
Catalytic Systems :
| Reaction Type | Catalyst | Ligand | Yield Range |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | XPhos | 60–75% |
| Buchwald | Pd₂(dba)₃ | BINAP | 55–68% |
Acid-Base Reactivity
The sulfonamide group displays pH-dependent behavior:
-
Protonation : The sulfonamide NH (pKa ≈ 10.2) deprotonates in basic media, forming water-soluble salts.
-
Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in neutral pH.
Metal Complex Stability Constants :
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.9 ± 0.2 |
| Zn²⁺ | 7.3 ± 0.3 |
Sulfonamide Hydrolysis
Controlled cleavage occurs under extreme conditions:
-
Kinetics : Pseudo-first-order rate constant (k) = 2.7 × 10⁻⁴ s⁻¹ at 90°C.
Functionalization via Piperazine
The 4-phenylpiperazine group enables derivatization:
-
N-alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ .
-
Acylation : Forms amides with acyl chlorides like acetyl chloride .
Reaction Scope :
| Reagent | Product | Application |
|---|---|---|
| CH₃I | Quaternary ammonium salt | Enhanced solubility |
| AcCl | Acetylated piperazine | Prodrug synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs:
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
4-Phenylpiperazine-containing pyrimidine sulfonamides (hypothetical analogs based on structural motifs)
2,4-Dimethylbenzenesulfonamide derivatives without pyrimidine cores (e.g., Celecoxib analogs)
Table 1: Structural and Functional Comparisons
Key Research Findings
Electrostatic Potential (ESP) Analysis: Multiwfn-based ESP mapping of the target compound reveals a polarized sulfonamide group (−80 kcal/mol) and electron-deficient pyrimidine ring, suggesting strong hydrogen-bonding capacity with target proteins . In contrast, the fluorophenyl analog () shows a less polarized sulfonamide due to electron-withdrawing fluorine, reducing its binding affinity in hypothetical kinase assays.
Biological Activity Trends: The 4-phenylpiperazine moiety in the target compound may enhance CNS penetration compared to Celecoxib-like sulfonamides, which lack such substituents.
Thermodynamic Stability : Topological analysis (via Multiwfn) indicates higher electron density at the pyrimidine N1 position in the target compound (0.35 e/ų) compared to fluorophenyl analogs (0.28 e/ų), correlating with stronger base-pairing in enzyme active sites .
Q & A
Q. How can advanced chromatographic techniques improve purity assessment of this hydrophobic compound?
- Methodological Answer :
- UHPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile for high-resolution separation of trace impurities (<0.1%) .
- Chiral HPLC : Resolve enantiomers (if applicable) using a Chiralpak AD-H column and hexane/isopropanol mobile phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
